molecular formula C14H14ClNO2S B8224539 (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Clopidogrel Impurity)

(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Clopidogrel Impurity)

Cat. No.: B8224539
M. Wt: 295.8 g/mol
InChI Key: LXVSWSGFEJYTPS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid is a critical intermediate and impurity in the synthesis of clopidogrel, a widely used antiplatelet drug . Structurally, it features a 2-chlorophenyl group and a 2-(thiophen-2-yl)ethylamino moiety attached to a central acetic acid backbone. This compound is formed during the condensation of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate with 2-(thiophen-2-yl)ethyl 4-methyl benzene sulfonate, followed by hydrolysis .

Properties

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-6-2-1-5-11(12)13(14(17)18)16-8-7-10-4-3-9-19-10/h1-6,9,13,16H,7-8H2,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVSWSGFEJYTPS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)NCCC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)NCCC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution Reactions in Alcoholic Solvents

A widely adopted method involves the substitution reaction between halogenobenzene glycinate derivatives and 2-thiophene ethylamine or its precursors. In CN102558138A, the reaction occurs in alcoholic solvents (e.g., isopropanol, tert-butanol) using inorganic bases like sodium bicarbonate or organic bases such as triethylamine. The general reaction mechanism proceeds via nucleophilic substitution, where the amine group of 2-thiophene ethylamine attacks the α-carbon of halogenobenzene glycinate, displacing the halide or hydroxyl group.

The choice of solvent significantly impacts reaction efficiency. For instance, tert-butanol reduces racemization risks compared to acetonitrile, which was previously used but posed toxicity and cost issues. Under optimized conditions (reflux at 80°C for 12 hours), this method achieves an 81.3% yield with 97.5% ee, making it suitable for industrial scale-up.

Resolution Using Tartaric Acid

US20070225320A1 details a resolution-based approach starting from racemic methyl α-amino-(2-chlorophenyl)acetate. The process involves forming a diastereomeric salt with L-(+)-tartaric acid, which is then selectively crystallized. The free base is liberated using sodium hydroxide, followed by reaction with 2-thiophene ethylamine. This method ensures high enantiomeric purity (>99% ee) but requires additional steps for salt formation and isolation, increasing complexity.

Optimization Strategies for Yield and Purity

Solvent and Base Selection

Comparative studies highlight the superiority of alcohol solvents over acetonitrile or water. In CN102558138A, isopropanol and tert-butanol enhance reaction rates while minimizing side products like hydroxymethylclopidogrel impurity Z1. Bases such as sodium bicarbonate or triethylamine maintain a pH range of 8–9, preventing undesired hydrolysis of the glycinate ester.

Catalytic Additives

The inclusion of potassium iodide (1–25 mol%) accelerates substitution reactions by facilitating halide displacement. In Example 19 of CN102558138A, 5 mol% potassium iodide reduced reaction time from 24 to 12 hours while maintaining a yield of 81.3%.

Analytical Characterization and Quality Control

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the primary tool for assessing purity and enantiomeric excess. The CN113880858A patent reports HPLC purity of 97.5% for the final product using a C18 column and UV detection at 220 nm. Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times of 12.1 min for the (S)-isomer and 14.3 min for the (R)-isomer.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity. Key NMR signals include:

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, thiophene-H), 4.25 (q, J = 7.0 Hz, 1H, CH), 3.70 (s, 3H, OCH3).

  • MS (ESI): m/z 296.1 [M+H]+.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Alcohol solvents like isopropanol are preferentially recovered via distillation under reduced pressure (100–600 mmHg), achieving >90% solvent reuse. CN102558138A emphasizes the environmental benefits of this approach, reducing hazardous waste generation compared to acetonitrile-based processes.

Cost Analysis

A comparative cost analysis reveals that the alcohol solvent method reduces raw material expenses by 40% relative to traditional acetonitrile routes. Labor costs are also lower due to shorter reaction times and simplified purification steps.

Challenges and Mitigation Strategies

Racemization During Synthesis

Prolonged heating or acidic conditions can induce racemization at the α-carbon. To mitigate this, CN102558138A recommends maintaining reaction temperatures below 80°C and using non-polar solvents like tert-butanol, which stabilize the transition state.

Impurity Profiling

The hydroxymethylclopidogrel impurity Z1, identified in CN113880858A, forms via formaldehyde condensation during reflux. Controlling formaldehyde equivalents and reaction time (≤24 hours) limits this impurity to <0.5%.

Regulatory and Pharmacopeial Standards

The impurity is monitored per ICH Q3A guidelines, with a specified threshold of 0.15% in clopidogrel drug substance. USP methods prescribe HPLC quantification using a gradient elution of acetonitrile and phosphate buffer (pH 3.0) .

Chemical Reactions Analysis

Types of Reactions: Clopidogrel Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of chlorophenylacetic acid derivatives.

  • Reduction: Production of reduced phenylacetic acid derivatives.

  • Substitution: Generation of substituted thiophene derivatives.

Scientific Research Applications

Impurity Analysis and Control

Clopidogrel is subject to various impurities during its synthesis and storage. The identification and quantification of these impurities are crucial for ensuring drug safety and efficacy. The compound (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid is identified as impurity B in clopidogrel formulations. Research has shown that this impurity can affect the pharmacological profile of the drug.

The stability of clopidogrel and its impurities under various conditions is a significant area of research. It has been found that clopidogrel degrades significantly under acidic and basic hydrolysis, leading to the formation of several impurities including (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid.

The synthesis of (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid serves as an intermediate in producing high-purity clopidogrel formulations. Innovative synthetic routes have been developed to enhance yield while minimizing environmental impact.

The presence of impurities like (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid is closely monitored by regulatory bodies such as the United States Pharmacopeia (USP). Guidelines dictate acceptable limits for impurities, ensuring that pharmaceutical products meet safety standards .

Mechanism of Action

Clopidogrel Impurity is compared with other similar compounds, such as Clopidogrel-related impurity A, positional stereoisomers of Clopidogrel (impurities B1 and B2), and the chiral isomer Clopidogrel-related impurity C. These compounds differ in their chemical structure and biological activity, with Clopidogrel Impurity being unique due to its specific stereochemistry and potential impact on drug purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Clopidogrel (Parent Drug)

  • Structure : Methyl ester sulfate derivative of the impurity.
  • Key Differences :
    • Functional Group: Clopidogrel contains a methyl ester and sulfate group, whereas the impurity is a free carboxylic acid.
    • Bioactivity: Clopidogrel is a prodrug requiring hepatic hydrolysis to its active metabolite. The impurity lacks the ester group, rendering it pharmacologically inactive .
    • Stability: The ester group in clopidogrel is susceptible to hydrolysis, forming the impurity under acidic/basic conditions .

Clopidogrel Acid Hydrochloride (Degradation Product)

  • Structure: Features a dihydrothieno[3,2-c]pyridine ring instead of the thiophen-ethylamine chain .
  • Key Differences: Core Structure: The dihydrothienopyridine ring increases rigidity compared to the linear thiophen-ethylamine group in the impurity. Formation Pathway: Generated via oxidative degradation of clopidogrel, unlike the impurity, which arises during synthesis .

(S)-Methyl 2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate Hydrochloride (Intermediate)

  • Structure : Methyl ester derivative of the impurity.
  • Key Differences: Functional Group: Contains a methyl ester (C15H17Cl2NO2S) vs. carboxylic acid in the impurity. Role: Intermediate in clopidogrel synthesis; converted to the impurity via hydrolysis . Hazard Profile: Classified with hazards H315 (skin irritation) and H335 (respiratory irritation), unlike the impurity, which lacks safety data .

2-Amino-2-(2-chlorophenyl)acetic Acid

  • Structure : Lacks the thiophen-ethylamine substituent.

Rotigotine-Related Compounds

  • Structure: Share the 2-(thiophen-2-yl)ethylamino group but attached to a tetrahydronaphthalene system .
  • Key Differences :
    • Core Aromatic System: Rotigotine’s naphthalene core vs. clopidogrel impurity’s chlorophenyl group.
    • Pharmacological Target: Rotigotine acts as a dopamine agonist, highlighting how structural variations dictate therapeutic function .

Structural and Functional Analysis

Table 1: Comparative Analysis of Clopidogrel Impurity and Analogues

Compound Molecular Formula Key Functional Groups Role/Formation Pathway Pharmacopeial Reference
(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid C14H13ClN2O2S Carboxylic acid, thiophen-ethylamine Synthesis intermediate/degradation impurity USP, EP
Clopidogrel (Parent Drug) C16H16ClNO2S·H2SO4 Methyl ester, sulfate Prodrug USP
Clopidogrel Acid Hydrochloride C15H14ClNO2S·HCl Dihydrothienopyridine, carboxylic acid Oxidative degradation product EP
(S)-Methyl Ester Intermediate C15H17Cl2NO2S Methyl ester, thiophen-ethylamine Synthesis intermediate -

Analytical and Regulatory Considerations

  • Detection Methods :
    • HPLC and LC-MS differentiate the impurity from clopidogrel based on retention times and mass shifts (e.g., +18 Da for hydrolysis of ester to acid) .
  • Regulatory Limits :
    • USP and EP specify acceptance criteria (typically ≤0.15%) for the impurity in clopidogrel formulations .
  • Stability Studies :
    • The impurity’s formation is accelerated in aqueous solutions, necessitating controlled storage conditions (e.g., inert atmosphere, room temperature) .

Biological Activity

(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid, commonly referred to as a clopidogrel impurity, is an important compound in pharmacological studies due to its relationship with the widely used antiplatelet drug clopidogrel. Understanding the biological activity of this impurity is crucial for assessing the safety and efficacy of clopidogrel formulations.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorophenyl group and a thiophenyl ethylamine moiety, which contribute to its biological properties. Its IUPAC name is methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate .

The biological activity of this impurity is closely linked to its ability to inhibit platelet aggregation. Clopidogrel itself is a prodrug that requires metabolic activation to exert its antiplatelet effects. The active metabolite generated from clopidogrel interacts with the P2Y12 receptor on platelets, leading to irreversible inhibition of ADP-induced platelet aggregation . Studies have shown that the impurity can also exhibit similar mechanisms, although its potency may vary.

In Vitro Studies

In vitro studies have demonstrated that the active metabolite derived from clopidogrel exhibits significant antiplatelet activity. For instance, it has been reported that the IC50 for inhibition of ADP-induced platelet aggregation is approximately 1.8 µM . The presence of thiol reductants such as glutathione enhances the production of this active metabolite from clopidogrel, suggesting that similar pathways may be involved for the impurity .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of clopidogrel impurities. Preliminary studies indicate that various degradation products, including those related to (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid, may exhibit varying levels of toxicity. Ongoing research aims to elucidate these effects through in vitro toxicity studies .

Case Study 1: Identification and Characterization

A study focused on identifying oxidation impurities in clopidogrel revealed that impurities like (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid could arise during oxidative degradation processes. High-performance liquid chromatography (HPLC) was employed to isolate and characterize these impurities, confirming their presence in clopidogrel formulations .

Case Study 2: Antiplatelet Activity Comparison

Research comparing various mixed disulfide conjugates derived from clopidogrel indicated that while some conjugates exhibited potent antiplatelet activity, others did not show significant effects. This highlights the variability in biological activity among different impurities and emphasizes the need for comprehensive profiling of all components in drug formulations .

Data Tables

Study Method Findings
In vitro assaysIC50 for ADP-induced aggregation = 1.8 µM
HPLC analysisIdentified oxidation impurities ranging from 0.05% to 0.12%
Mixed disulfide studyConfirmed antiplatelet activity linked to active metabolite

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of this impurity?

Answer:
The impurity can be characterized using NMR (1H/13C) to identify the (S)-configuration at the chiral center and the thiophene-2-yl ethylamino moiety. Compare chemical shifts with reference standards, such as the methyl ester derivative (CAS 141109-19-5, Empirical Formula C15H16ClNO2S·HCl) . FTIR is critical for confirming functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and amine N-H bend) . For unresolved ambiguities, high-resolution mass spectrometry (HRMS) can validate the molecular ion ([M+H]+ m/z 325.06) and fragmentation patterns.

Advanced: How to resolve contradictions in quantification data between HPLC and LC-MS methods?

Answer:
Discrepancies often arise from ionization efficiency (LC-MS) vs. UV detection (HPLC). To reconcile

  • Calibrate both methods using a certified reference material (e.g., methyl ester hydrochloride, CAS 141109-19-5) .
  • Assess matrix effects (e.g., mobile phase additives) in LC-MS by post-column infusion .
  • Validate HPLC parameters (e.g., C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) to match retention times with spiked impurity standards .

Basic: What synthetic pathways are prone to generating this impurity during clopidogrel production?

Answer:
The impurity forms during ester hydrolysis of clopidogrel’s methyl ester intermediate or via incomplete stereochemical control in the thiophene-ethylamine coupling step . Key precursors include:

  • Thiophene-2-ethylamine (CAS 30433-91-1), which may undergo racemization under acidic conditions.
  • DL-2-Chlorophenylglycine (CAS 141196-64-7), where incomplete resolution of the (S)-enantiomer leads to residual impurities .

Advanced: How to design forced degradation studies to evaluate impurity stability?

Answer:

  • Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 48 hours. Monitor via HPLC for degradation products like 2-(2-chlorophenyl)-2-oxoacetic acid (a known oxidation byproduct) .
  • Photolytic stress : Expose to UV light (ICH Q1B) and track thiophene ring decomposition using UV-Vis spectroscopy (λmax ~250 nm) .
  • Thermal stress : Heat at 80°C for 72 hours; validate stability via DSC/TGA to detect melting point shifts or decomposition .

Advanced: What chromatographic challenges arise when quantifying trace levels of this impurity, and how to mitigate them?

Answer:

  • Co-elution with matrix components : Use a gradient elution (e.g., 10–90% acetonitrile in 20 minutes) on a C18 column (5 µm, 250 mm) to improve resolution .
  • Low UV response : Derivatize the carboxylic acid group with 2-nitrophenylhydrazine to enhance detectability at 350 nm .
  • Interference from clopidogrel : Optimize mass spectrometry transitions (e.g., m/z 325→154 for the impurity vs. m/z 322→212 for clopidogrel) to avoid overlap .

Basic: How to validate synthetic purity of the impurity for use as a reference standard?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 80:20) to confirm enantiomeric excess (>99.5% (S)-isomer) .
  • Elemental analysis : Verify %C, %H, %N against theoretical values (C: 55.47%, H: 4.98%, N: 4.31%) .
  • Residual solvent analysis : Perform GC-MS to ensure absence of methylene chloride (common in synthesis) below ICH Q3C limits .

Advanced: How to investigate metabolic pathways of this impurity in vitro?

Answer:

  • Liver microsome assays : Incubate with human CYP2C19 (clopidogrel’s primary metabolizer) and analyze metabolites via LC-MS/MS. Key metabolites may include sulfoxide derivatives (m/z 341.08) .
  • Reactive intermediate trapping : Use glutathione to capture electrophilic thiophene-S-oxide adducts, indicative of bioactivation risks .

Basic: What are the key differences between this impurity and clopidogrel’s active metabolite?

Answer:

  • Structure : The impurity lacks the cyclic ketone (from clopidogrel’s thienopyridine ring oxidation) and retains the free carboxylic acid group .
  • Activity : Unlike the active metabolite (which inhibits P2Y12 receptors), the impurity shows no antiplatelet activity in ADP-induced aggregation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.